(7-Chloroquinazolin-4-yl)hydrazine;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of new 7-chloroquinoline derivatives has been achieved using ultrasound irradiation . This method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The process is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular formula of(7-Chloroquinazolin-4-yl)hydrazine;hydrochloride
is CHClNO . Its average mass is 180.591 Da and its monoisotopic mass is 180.009033 Da . Chemical Reactions Analysis
An efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Physical and Chemical Properties Analysis
The molecular formula ofThis compound
is CHClNO . Its average mass is 180.591 Da and its monoisotopic mass is 180.009033 Da .
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Hydrazine Derivatives Synthesis : Hydrazine derivatives, including those related to (7-Chloroquinazolin-4-yl)hydrazine, have been synthesized for their potential antimicrobial properties. For instance, Ahmed et al. (2006) describe synthesizing compounds with significant inhibition of bacterial and fungal growth (Ahmed et al., 2006).
Analgesic Activity
- Analgesic Compounds : Hydrazine hydrate has been used in creating compounds with analgesic properties. Saad et al. (2011) detail the synthesis of pyrazoles and triazoles bearing a quinazoline moiety, which were screened for analgesic activity (Saad et al., 2011).
Anticancer Research
- Anticancer Agents : Compounds synthesized using (7-Chloroquinazolin-4-yl)hydrazine have been investigated for their potential as anticancer agents. For example, Yan et al. (2013) report on polyhalo 2-aryl-4-aminoquinazolines and their evaluation against various cancer cell lines (Yan et al., 2013).
Antitumor Activities
- Antitumor Hydrazones : Hydrazones derived from (7-Chloroquinazolin-4-yl)hydrazine have shown efficacy in inhibiting tumor cell proliferation. Research by Easmon et al. (2006) highlights the synthesis of 2-benzoxazolyl hydrazones and their effectiveness against leukemia, colon, and ovarian cancer cells (Easmon et al., 2006).
Mechanism of Action
Target of Action
Similar compounds, such as quinazolin-2,4-diones, have been reported to exhibit antibacterial activities .
Mode of Action
It is suggested that similar compounds interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death .
Biochemical Pathways
Similar compounds have been reported to interfere with bacterial dna synthesis, leading to cell death .
Result of Action
Similar compounds have been reported to cause bacterial cell death by inhibiting essential enzymes .
Biochemical Analysis
Biochemical Properties
It is known that quinazoline derivatives, which include this compound, have a variety of biological activities such as antitumor, antimicrobial, anti-inflammatory, antihistaminic, antidepressant, anticonvulsant, and antihypertensive effects
Cellular Effects
It is known that quinazoline derivatives can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
(7-chloroquinazolin-4-yl)hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4.ClH/c9-5-1-2-6-7(3-5)11-4-12-8(6)13-10;/h1-4H,10H2,(H,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJFLLHZPJZIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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